- Oligo(naphthylene-ethynylene) molecular rodsEuropean Journal of Organic Chemistry, 2013, 2013(14), 2813-2822,
Cas no 92616-49-4 (4-Bromonaphthalene-1-carbonitrile)

92616-49-4 structure
商品名:4-Bromonaphthalene-1-carbonitrile
4-Bromonaphthalene-1-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-1-naphthonitrile
- 1-Naphthalenecarbonitrile, 4-bromo-
- 4-BroMonaphthalene-1-carbonitrile
- AK106553
- 1-bromo-4-cyanonaphthalene
- 4-Bromo-1-cyanonaphthalene
- ITKIWUNXKKMMSE-UHFFFAOYSA-N
- BCP17063
- VT1258
- FCH1351600
- SY023954
- AX8243399
- V9190
- 4-Bromo-1-naphthalenecarbonitrile (ACI)
- SCHEMBL1343517
- AKOS016008642
- CS-W020623
- DTXSID30562722
- DB-083896
- MFCD17012445
- 92616-49-4
- 4-Bromonaphthalene-1-carbonitrile
-
- MDL: MFCD17012445
- インチ: 1S/C11H6BrN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H
- InChIKey: ITKIWUNXKKMMSE-UHFFFAOYSA-N
- ほほえんだ: N#CC1C2C(=CC=CC=2)C(Br)=CC=1
計算された属性
- せいみつぶんしりょう: 230.96836g/mol
- どういたいしつりょう: 230.96836g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 23.8
4-Bromonaphthalene-1-carbonitrile セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,Room Temperature
4-Bromonaphthalene-1-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A663481-250mg |
4-Bromo-1-naphthonitrile |
92616-49-4 | 98% | 250mg |
$6.0 | 2024-04-16 | |
TRC | B686008-1g |
4-Bromonaphthalene-1-carbonitrile |
92616-49-4 | 1g |
$ 98.00 | 2023-04-18 | ||
Chemenu | CM140358-100g |
4-Bromo-1-naphthonitrile |
92616-49-4 | 98% | 100g |
$449 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EJ496-100mg |
4-Bromonaphthalene-1-carbonitrile |
92616-49-4 | 98% | 100mg |
30CNY | 2021-05-08 | |
Ambeed | A663481-5g |
4-Bromo-1-naphthonitrile |
92616-49-4 | 98% | 5g |
$19.0 | 2024-04-16 | |
Ambeed | A663481-10g |
4-Bromo-1-naphthonitrile |
92616-49-4 | 98% | 10g |
$37.0 | 2024-04-16 | |
Alichem | A219003681-250mg |
4-Bromo-1-cyanonaphthalene |
92616-49-4 | 98% | 250mg |
$700.40 | 2023-08-31 | |
TRC | B686008-100mg |
4-Bromonaphthalene-1-carbonitrile |
92616-49-4 | 100mg |
$ 64.00 | 2023-04-18 | ||
Chemenu | CM140358-25g |
4-Bromo-1-naphthonitrile |
92616-49-4 | 98% | 25g |
$184 | 2021-08-05 | |
abcr | AB440559-100 g |
4-Bromo-1-naphthonitrile, 98%; . |
92616-49-4 | 98% | 100g |
€542.30 | 2023-04-22 |
4-Bromonaphthalene-1-carbonitrile 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate , tert-Butyl nitrite Solvents: 1,2-Dimethoxyethane ; 15 min, -15 °C; 1 h, -15 °C; 20 min, -15 °C → 5 °C
1.2 Solvents: Pentane ; rt
1.3 Reagents: Cuprous cyanide Solvents: Acetonitrile , Water ; rt; 2 h, reflux; reflux → rt
1.2 Solvents: Pentane ; rt
1.3 Reagents: Cuprous cyanide Solvents: Acetonitrile , Water ; rt; 2 h, reflux; reflux → rt
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Solvents: Dimethylformamide ; 17 h, reflux
リファレンス
- Enhancement of fluorescence quenching and exciplex formation in DNA major groove by double incorporation of modified fluorescent deoxyuridinesBioorganic & Medicinal Chemistry Letters, 2012, 22(12), 4103-4105,
ごうせいかいろ 3
はんのうじょうけん
1.1 Solvents: Dimethylformamide
1.2 Solvents: Benzene , Water
1.2 Solvents: Benzene , Water
リファレンス
- Bromination of tetralin. Short and efficient synthesis of 1,4-dibromonaphthaleneCollection of Czechoslovak Chemical Communications, 2000, 65(11), 1791-1804,
ごうせいかいろ 4
はんのうじょうけん
リファレンス
- Preparation of naphthylisothiazoline derivatives for use as pesticides, World Intellectual Property Organization, , ,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Triethylamine , Hydroxyamine hydrochloride Solvents: Acetonitrile ; rt; 3 h, 79 °C
1.2 Catalysts: Cupric acetate Solvents: Acetonitrile ; overnight, 79 °C
1.2 Catalysts: Cupric acetate Solvents: Acetonitrile ; overnight, 79 °C
リファレンス
- Preparation of 4-bromo-1-naphthonitrile with 1-methylnaphthalene as starting material, China, , ,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 min, rt; rt → 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; < 5 °C; 45 min, 0 °C
1.3 Reagents: Copper bromide (CuBr) Solvents: Water ; 0 °C; 1 d, rt
1.4 Reagents: Water ; rt
1.2 Reagents: Sodium nitrite Solvents: Water ; < 5 °C; 45 min, 0 °C
1.3 Reagents: Copper bromide (CuBr) Solvents: Water ; 0 °C; 1 d, rt
1.4 Reagents: Water ; rt
リファレンス
- Preparation of heterocyclyl-piperidinyl/piperazinyl-isochromans as CNS agents, World Intellectual Property Organization, , ,
ごうせいかいろ 7
はんのうじょうけん
リファレンス
- SRN1 syntheses of bis(phenylthio)- and dicyanonaphthalenes via diazo sulfidesTetrahedron, 1990, 46(6), 2205-12,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Dimethylformamide , Thionyl chloride Solvents: Toluene ; 60 °C
1.2 Reagents: Sulfolane , Hydrazine sulfate ; 120 °C
1.2 Reagents: Sulfolane , Hydrazine sulfate ; 120 °C
リファレンス
- Significant rate enhancement via potassium pivalate in a Miyaura borylation approach to verinuradTetrahedron Letters, 2020, 61(10),,
ごうせいかいろ 9
はんのうじょうけん
1.1 Solvents: Dimethylformamide ; 12 h, 130 °C
リファレンス
- Study on synthesis process of RDEA3170Xiandai Yaowu Yu Linchuang, 2015, 30(10), 1179-1184,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; 1 h, 60 °C
1.2 Reagents: Sulfolane , Sulfamide Solvents: Toluene ; 60 °C → 120 °C
1.3 Solvents: Toluene ; 90 min, 120 °C
1.2 Reagents: Sulfolane , Sulfamide Solvents: Toluene ; 60 °C → 120 °C
1.3 Solvents: Toluene ; 90 min, 120 °C
リファレンス
- Process Development, Manufacture, and Understanding of the Atropisomerism and Polymorphism of VerinuradOrganic Process Research & Development, 2022, 26(3), 936-948,
ごうせいかいろ 11
はんのうじょうけん
1.1 Solvents: Dimethylformamide ; 16 h, 125 °C
1.2 Reagents: Ammonia Solvents: Ethyl acetate ; 1 h, rt
1.2 Reagents: Ammonia Solvents: Ethyl acetate ; 1 h, rt
リファレンス
- Preparation of condensed ring derivatives for treating hyperuricemia and related diseases, World Intellectual Property Organization, , ,
ごうせいかいろ 12
はんのうじょうけん
1.1 Solvents: Dimethylformamide ; 12 h, 130 °C
リファレンス
- Method for preparing urate-anion exchanger 1 inhibitor, China, , ,
ごうせいかいろ 13
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; rt → 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; < 5 °C; 30 min, < 5 °C
1.3 Reagents: Sodium bicarbonate ; neutralized
1.4 Reagents: Cuprous cyanide Solvents: Water ; rt; rt → 70 °C; 30 min, 70 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; < 5 °C; 30 min, < 5 °C
1.3 Reagents: Sodium bicarbonate ; neutralized
1.4 Reagents: Cuprous cyanide Solvents: Water ; rt; rt → 70 °C; 30 min, 70 °C
リファレンス
- Preparation of indole sulfonamides as modulators of progesterone receptors, World Intellectual Property Organization, , ,
ごうせいかいろ 14
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide , Hydrogen bromide Solvents: Carbon tetrachloride , Water ; rt; 2 h, 20 °C
1.2 Reagents: Iodine , Ammonia Solvents: Acetonitrile , Water ; rt; 4 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium sulfite Solvents: Water ; rt
1.2 Reagents: Iodine , Ammonia Solvents: Acetonitrile , Water ; rt; 4 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium sulfite Solvents: Water ; rt
リファレンス
- One-pot transformation of methylarenes into aromatic nitriles with inorganic metal-free reagentsEuropean Journal of Organic Chemistry, 2014, 2014(19), 4115-4122,
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: Ammonium hydroxide , Iodine Solvents: 1,4-Dioxane ; 3.5 h, 30 °C
リファレンス
- Process for preparation of halogenated arylcarbonitrile, China, , ,
ごうせいかいろ 16
はんのうじょうけん
1.1 Solvents: Dimethylformamide ; 12 h, 130 °C
リファレンス
- Discovery of Flexible Naphthyltriazolylmethane-based Thioacetic Acids as Highly Active Uric Acid Transporter 1 (URAT1) Inhibitors for the Treatment of Hyperuricemia of GoutMedicinal Chemistry (Sharjah, 2017, 13(3), 260-281,
ごうせいかいろ 17
はんのうじょうけん
1.1 Solvents: Dimethylformamide ; rt → 130 °C; 12 h, 130 °C
1.2 Solvents: Dichloromethane ; 3 h, 130 °C
1.2 Solvents: Dichloromethane ; 3 h, 130 °C
リファレンス
- Design, synthesis and bioactivity of highly sterically congested flexible uric acid transporter 1 (URAT1) inhibitorsYouji Huaxue, 2017, 37(9), 2303-2314,
ごうせいかいろ 18
はんのうじょうけん
1.1 Solvents: Dimethylformamide ; overnight, rt → 125 °C
リファレンス
- Thioacetate compounds as URAT-1 agonists and their preparation, compositions and methods of use, World Intellectual Property Organization, , ,
4-Bromonaphthalene-1-carbonitrile Raw materials
- 1-Bromo-4-methylnaphthalene
- 1,4-Dibromonaphthalene
- Cuprate(1-), bis(cyano-kC)-, sodium (1:1)
- 4-bromonaphthalene-1-carboxylic acid
- Borate(1-),tetrafluoro-
- 1-Bromo-4-(bromomethyl)naphthalene
- 1-Amino-4-bromonaphthalene
- 4-Bromo-1-napthaldehyde
- 4-aminonaphthalene-1-carbonitrile
4-Bromonaphthalene-1-carbonitrile Preparation Products
4-Bromonaphthalene-1-carbonitrile 関連文献
-
Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
92616-49-4 (4-Bromonaphthalene-1-carbonitrile) 関連製品
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推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:92616-49-4)4-Bromonaphthalene-1-carbonitrile

清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:92616-49-4)4-Bromonaphthalene-1-carbonitrile

清らかである:99%
はかる:100g
価格 ($):275.0